molecular formula C17H13ClN2O2 B13941745 2-(2-Chlorophenyl)-6-(4-hydroxy-3-methylphenyl)pyrimidin-4(3h)-one

2-(2-Chlorophenyl)-6-(4-hydroxy-3-methylphenyl)pyrimidin-4(3h)-one

Cat. No.: B13941745
M. Wt: 312.7 g/mol
InChI Key: MMFKRRZLBQCJMG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-(4-hydroxy-3-methylphenyl)pyrimidin-4(3h)-one is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-(4-hydroxy-3-methylphenyl)pyrimidin-4(3h)-one typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. Common reagents used in the synthesis include chlorinating agents, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Ammonia (NH3), thiols (R-SH).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-(4-hydroxy-3-methylphenyl)pyrimidin-4(3h)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4,6-diphenylpyrimidine
  • 2-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-4(3h)-one

Uniqueness

2-(2-Chlorophenyl)-6-(4-hydroxy-3-methylphenyl)pyrimidin-4(3h)-one is unique due to the presence of both a chlorophenyl and a hydroxy-methylphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-(4-hydroxy-3-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H13ClN2O2/c1-10-8-11(6-7-15(10)21)14-9-16(22)20-17(19-14)12-4-2-3-5-13(12)18/h2-9,21H,1H3,(H,19,20,22)

InChI Key

MMFKRRZLBQCJMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=O)NC(=N2)C3=CC=CC=C3Cl)O

Origin of Product

United States

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